molecular formula C21H24N2O3S B2762544 N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzenesulfonamide CAS No. 946246-60-2

N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzenesulfonamide

Cat. No.: B2762544
CAS No.: 946246-60-2
M. Wt: 384.49
InChI Key: AHFAOFPWRMSAHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzenesulfonamide is a versatile chemical compound with a unique structure that allows for various applications in scientific research. Its molecular formula is C22H24N2O3, and it has a molecular weight of 364.445. This compound has been under investigation for its potential use in various fields, including drug discovery, molecular modeling, and organic synthesis.

Scientific Research Applications

N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and molecular modeling.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Studied for its potential therapeutic effects and as a lead compound in medicinal chemistry.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzenesulfonamide typically involves the following steps:

    Formation of Cyclopropanecarbonyl Chloride: Cyclopropanecarboxylic acid is reacted with thionyl chloride (SOCl2) to form cyclopropanecarbonyl chloride.

    Quinoline Derivative Formation: The cyclopropanecarbonyl chloride is then reacted with a quinoline derivative under basic conditions to form the intermediate compound.

    Sulfonamide Formation: The intermediate compound is further reacted with 4-ethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Mechanism of Action

The mechanism of action of N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is thought to influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]carbamate
  • N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzamide

Uniqueness

N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzenesulfonamide stands out due to its unique combination of a cyclopropanecarbonyl group and a quinoline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c1-2-15-5-10-19(11-6-15)27(25,26)22-18-9-12-20-17(14-18)4-3-13-23(20)21(24)16-7-8-16/h5-6,9-12,14,16,22H,2-4,7-8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFAOFPWRMSAHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.